(+-)-trans-3-Ethylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
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Overview
Description
(±)-trans-3-Ethylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is a complex organic compound with a unique structure that includes an oxazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-3-Ethylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolo-pyridine ring system and the introduction of the ethylimino and phenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(±)-trans-3-Ethylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
(±)-trans-3-Ethylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-trans-3-Ethylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo-pyridine derivatives and related heterocyclic compounds. Examples include:
- Hexahydro-1-phenyl-3-phenylimino-3H-oxazolo(3,4-a)pyridine hydrochloride
- Hexahydro-1-phenyl-3-phenylimino-3H-oxazolo(3,4-a)pyridine
Uniqueness
(±)-trans-3-Ethylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is unique due to its specific structural features, such as the trans configuration and the presence of both ethylimino and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
75343-58-7 |
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Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
(1R,8aR)-N-ethyl-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-2-16-15-17-11-7-6-10-13(17)14(18-15)12-8-4-3-5-9-12;/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m1./s1 |
InChI Key |
CLGXPQSGPNZSPS-DTPOWOMPSA-N |
Isomeric SMILES |
CCN=C1N2CCCC[C@@H]2[C@H](O1)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCN=C1N2CCCCC2C(O1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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